Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity

Description

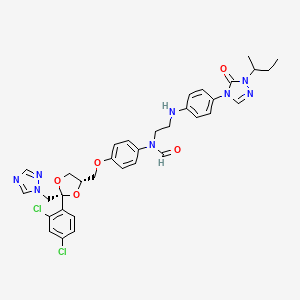

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity (CAS: 1199350-00-9; molecular formula: C₃₄H₃₆Cl₂N₈O₅; molecular weight: 707.61) is a critical process-related impurity in the synthesis of itraconazole, a triazole antifungal agent structurally analogous to ketoconazole . This impurity arises during the degradation or incomplete synthesis of itraconazole, characterized by the removal of an ethylene group ("desethylene"), cleavage of the piperazine ring ("seco-piperazine"), and formylation at one nitrogen atom ("Mono-N-formyl") . It is a white to beige crystalline solid with a decomposition point >70°C, sparingly soluble in methanol and chloroform, and stored at -20°C for stability .

Properties

Molecular Formula |

C34H36Cl2N8O5 |

|---|---|

Molecular Weight |

707.6 g/mol |

IUPAC Name |

N-[2-[4-(1-butan-2-yl-5-oxo-1,2,4-triazol-4-yl)anilino]ethyl]-N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]formamide |

InChI |

InChI=1S/C34H36Cl2N8O5/c1-3-24(2)44-33(46)43(22-40-44)28-7-5-26(6-8-28)38-14-15-41(23-45)27-9-11-29(12-10-27)47-17-30-18-48-34(49-30,19-42-21-37-20-39-42)31-13-4-25(35)16-32(31)36/h4-13,16,20-24,30,38H,3,14-15,17-19H2,1-2H3/t24?,30-,34-/m0/s1 |

InChI Key |

ITKQFPSEGMIUIF-XUOSIXAYSA-N |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCN(C=O)C3=CC=C(C=C3)OC[C@H]4CO[C@](O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCN(C=O)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity typically involves multiple steps, starting from itraconazole itself. The process includes:

Desethylation: Removal of ethyl groups from itraconazole.

Seco-piperazine formation: Cyclization to form the seco-piperazine ring.

N-formylation: Introduction of a formyl group to the nitrogen atom.

Each step requires specific reagents and conditions, such as strong acids or bases for desethylation, and formylating agents like formic acid or formyl chloride for N-formylation.

Industrial Production Methods

Industrial production of this impurity is generally carried out in controlled environments to ensure high purity and yield. The process involves:

Batch Processing: Sequential addition of reagents and careful monitoring of reaction conditions.

Purification: Techniques like crystallization, chromatography, and recrystallization are used to isolate the impurity.

Quality Control: Analytical methods such as HPLC and NMR spectroscopy are employed to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups.

Substitution: Halogen atoms in the structure can be substituted with other groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of itraconazole.

Biology: Helps in understanding the metabolic pathways of itraconazole in biological systems.

Medicine: Assists in the development of more stable and effective itraconazole formulations.

Industry: Employed in quality control processes to ensure the purity of itraconazole products.

Mechanism of Action

The mechanism of action of Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity is closely related to that of itraconazole. It primarily targets fungal cell membranes by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis. This disruption leads to increased membrane permeability and ultimately fungal cell death.

Comparison with Similar Compounds

Itraconazole-Related Impurities

Itraconazole’s impurity profile includes structurally distinct analogs (Table 1):

The Desethylene-seco-piperazine Mono-N-formyl impurity is distinguished by its modified piperazine ring and formyl group, unlike the hydroxyl or ketone functionalities in Hydroxy/Keto Itraconazole .

Piperazine-Containing Impurities in Other Drugs

Piperazine derivatives are common in drug impurities due to their metabolic lability. Key examples include:

- Doxazosin Mesilate Impurity B (CAS: Not specified): A piperazine-carboxylate derivative with a benzodioxin moiety, structurally simpler than Itraconazole’s impurity due to the absence of triazole and chlorine substituents .

- Levofloxacin Piperazine Impurity (CAS: 117707-40-1): Features a piperazine linked to a fluorinated benzoxazine core, lacking the formyl modification seen in Itraconazole’s impurity .

- Posaconazole Desethylene Diformyl Impurity (CAS: 357189-95-8): A diformylated analog of posaconazole, contrasting with the monoformyl group in Itraconazole’s impurity .

Analytical and Pharmacological Behavior

Chromatographic Separation

The Desethylene-seco-piperazine Mono-N-formyl impurity is resolved via RP-HPLC methods optimized using Box-Behnken experimental design. Key parameters include:

- Retention Time : ~12.5 minutes (vs. 10.2 minutes for Itraconazole) .

- Linearity : R² ≥ 0.99 for impurity quantification .

- Precision : Relative standard deviation (RSD) of 4.1% for impurity analysis, meeting pharmacopeial criteria .

In contrast, Posaconazole’s diformyl impurity requires gradient elution due to higher hydrophobicity, while Levofloxacin’s piperazine impurity elutes earlier (~8 minutes) owing to its polar carboxylate group .

Metabolic and Toxicological Profiles

While Itraconazole itself inhibits CYP3A4, leading to drug-drug interactions (DDIs), its Desethylene-seco-piperazine Mono-N-formyl impurity lacks documented CYP inhibitory activity . Comparatively, Posaconazole impurities retain partial antifungal activity due to conserved triazole motifs, whereas Hydroxyzine EP Impurity A (a piperazine-chlorophenyl derivative) exhibits negligible pharmacological effects .

Data Tables

Table 1: Comparative Analysis of Itraconazole Impurities

| Parameter | Desethylene-seco-piperazine Mono-N-formyl | Didioxolonyl Impurity | Hydroxy Itraconazole | Keto Itraconazole |

|---|---|---|---|---|

| Molecular Weight | 707.61 | Not reported | 722.63 | 720.62 |

| Key Functional Groups | Formamide, seco-piperazine | Dioxolane | Hydroxyl | Ketone |

| Chromatographic RSD | 4.1% | Not reported | Not reported | Not reported |

| Regulatory Status | EP/USP-listed | Not specified | Not specified | Not specified |

Table 2: Cross-Drug Piperazine-Based Impurities

| Compound Name | Parent Drug | Molecular Formula | Unique Feature vs. Itraconazole Impurity |

|---|---|---|---|

| Desethylene-seco-piperazine Mono-N-formyl | Itraconazole | C₃₄H₃₆Cl₂N₈O₅ | Formamide, chlorine substituents |

| Posaconazole Desethylene Diformyl | Posaconazole | C₃₇H₄₅F₂N₈O₄ | Diformyl group, fluorine substituents |

| Levofloxacin Piperazine Impurity | Levofloxacin | C₁₇H₁₈FN₃O₄ | Carboxylate, fluorinated core |

| Hydroxyzine EP Impurity A | Hydroxyzine | C₁₇H₁₈ClN₂ | Chlorophenyl, no heterocycles |

Data sourced from .

Biological Activity

Itraconazole, a triazole antifungal agent, is widely recognized for its efficacy against various fungal infections. Its derivatives and impurities, such as Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity , have garnered attention in pharmacological research due to their potential biological activities. This article explores the biological activity of this specific impurity, focusing on its mechanisms of action, effectiveness against fungal pathogens, and implications for therapeutic applications.

- Molecular Formula : C34H36Cl2N8O5

- Molecular Weight : 707.61 g/mol

- CAS Number : 1199350-00-9

- SMILES : CCC(C)N1N=CN(C1=O)c2ccc(NCCN(C=O)c3ccc(OC[C@H]4COC@@(O4)c6ccc(Cl)cc6Cl)cc3)cc2

Antifungal Efficacy

Research indicates that itraconazole exhibits broad-spectrum antifungal activity. The biological activity of this compound can be inferred from studies on itraconazole itself, which shows effectiveness against pathogens such as:

- Candida albicans

- Aspergillus fumigatus

- Cryptococcus neoformans

In vitro studies have demonstrated that formulations containing itraconazole significantly reduce the minimum inhibitory concentration (MIC) against these pathogens. For instance, the MIC values reported for pure itraconazole against C. albicans were approximately 0.25 µg/mL, indicating potent antifungal activity .

Case Studies and Research Findings

-

Formulation Studies :

- A study evaluated itraconazole-loaded micelles to enhance solubility and bioavailability. The results showed an increase in antifungal activity up to six-fold compared to pure itraconazole formulations . This suggests that structural modifications or impurities like Desethylene-seco-piperazine Mono-N-formyl could similarly enhance efficacy.

- Comparative Analysis :

Data Table: Antifungal Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Itraconazole | 0.25 µg/mL | Effective against C. albicans |

| Itraconazole + Desethylene-seco-piperazine Mono-N-formyl Impurity | TBD | Potential enhanced efficacy |

| Itraconazole Micelles | Up to 6-fold improvement | Enhanced solubility |

Q & A

Basic Research Question

- Storage Temperature : -20°C to prevent decomposition.

- Solubility : Slightly soluble in chloroform and methanol; avoid aqueous solutions to prevent hydrolysis.

- Handling : Protect from light and humidity to maintain structural integrity .

What experimental strategies are employed to elucidate the formation pathways of this compound during synthesis?

Advanced Research Question

- Degradation Studies : Expose itraconazole to stress conditions (acid/base hydrolysis, oxidation, thermal stress) and monitor impurity formation via LC-MS.

- Synthetic Byproduct Analysis : Track intermediates during piperazine ring modification steps, particularly N-formylation and desethylation reactions.

- Isolation : Use preparative HPLC to isolate the impurity for structural confirmation via NMR and high-resolution mass spectrometry (HRMS) .

How do pharmacopeial guidelines address the quantification limits for this compound?

Basic Research Question

Per USP guidelines:

- Individual Impurity Limit : ≤0.5%.

- Total Impurities : ≤1.25%.

- Method Validation : Requires resolution (R ≥ 2.0) between itraconazole and impurities. Example chromatographic conditions include acetonitrile gradients and pH-controlled mobile phases .

What challenges arise in resolving co-eluting peaks of structurally related impurities, and how are they mitigated?

Advanced Research Question

- Challenge : Similar retention times due to shared piperazine/azole moieties.

- Solutions :

What spectroscopic techniques confirm the structural identity of this compound?

Basic Research Question

- 1H/13C NMR : Assign peaks for the desethylated piperazine ring and N-formyl group.

- MS : Molecular ion at m/z 707.61 (C₃₄H₃₆Cl₂N₈O₅) with fragmentation patterns matching the proposed structure.

- IR Spectroscopy : Confirm formyl C=O stretching (~1680 cm⁻¹) and piperazine N-H bending (~1550 cm⁻¹) .

How does the polarity of this compound compare to other itraconazole impurities?

Advanced Research Question

- Relative Polarity : Higher than itraconazole due to the N-formyl group and reduced alkylation.

- Retention Behavior : Shorter retention times in RP-HPLC compared to hydrophobic impurities (e.g., sulfonate derivatives).

- Impact on Method Development : Requires lower acetonitrile content (45–50%) for elution .

What validation parameters are critical for ensuring the accuracy of impurity quantification methods?

Advanced Research Question

- Precision : Relative standard deviation (RSD) ≤5% for intraday/interday assays.

- Accuracy : Recovery rates of 80–120% for spiked impurity concentrations.

- Linearity : R² ≥0.99 over 0.1–1.5% of the target analyte concentration.

- Detection Limit (LOD) : ≤0.03% .

How are stability-indicating methods designed to monitor this compound under accelerated degradation conditions?

Advanced Research Question

- Forced Degradation : Expose itraconazole to 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and 3% H₂O₂ (oxidation) at 60°C for 24 hours.

- Specificity : Confirm no interference from degradation products via peak purity analysis (PDA detection).

- Quantification : Track impurity levels using calibrated response factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.